molecular formula C8H10N4O2 B010021 (4-Nitrobenzyl)guanidine CAS No. 103658-71-5

(4-Nitrobenzyl)guanidine

Cat. No.: B010021
CAS No.: 103658-71-5
M. Wt: 194.19 g/mol
InChI Key: KGYQNSXOATUPPK-UHFFFAOYSA-N
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Description

(4-Nitrobenzyl)guanidine is a benzoylguanidine derivative identified through molecular docking and biochemical assays as a promising scaffold for inhibiting the main protease (M pro ) of SARS-CoV-2, a key enzyme crucial for viral replication . This compound demonstrates uncompetitive inhibitory activity against M pro with a reported IC 50 value of 77 µM, making it a valuable chemical tool for the study of coronavirus biology and the development of novel antiviral strategies . Beyond its antiviral potential, the guanidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in extensive hydrogen bonding and cation-π interactions with biological targets . Guanidine-containing compounds are extensively investigated for their broad-spectrum biological activities, including as mechanistic scaffolds for anticancer agents that interact with DNA, often through minor groove binding . This compound serves as a key intermediate for researchers exploring these diverse therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103658-71-5

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]guanidine

InChI

InChI=1S/C8H10N4O2/c9-8(10)11-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2,(H4,9,10,11)

InChI Key

KGYQNSXOATUPPK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-]

Synonyms

(4-NITROBENZYL)GUANIDINE

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitrobenzyl Guanidine

Direct Guanylation Strategies for Guanidine (B92328) Synthesis

Direct guanylation involves the reaction of an amine with an electrophilic reagent that introduces the guanidinyl moiety. These methods are foundational in the synthesis of guanidines and have been adapted to produce (4-Nitrobenzyl)guanidine.

Reactions of Amines with Electrophilic Guanylating Reagents

The reaction of amines with electrophilic guanylating reagents is a common and effective method for synthesizing guanidines. One such reagent is pyrazole-1-carboxamidine hydrochloride. Research has demonstrated the successful guanylation of various amines using this reagent. In a relevant study, 4-nitrobenzylamine (B181301) was reacted with pyrazole-1-carboxamidine hydrochloride, resulting in a high yield of the desired this compound. thieme-connect.de

The reaction proceeds by the nucleophilic attack of the primary amine of 4-nitrobenzylamine on the electrophilic carbon of the carboxamidine. This is followed by the elimination of pyrazole (B372694), leading to the formation of the guanidine product. The use of the hydrochloride salt of the reagent can facilitate the reaction by activating the guanylating agent.

SubstrateReagentYield (%)Reference
4-NitrobenzylaminePyrazole-1-carboxamidine hydrochloride90 thieme-connect.de

Application of Cyanamide (B42294) Derivatives in Guanidine Formation

Cyanamide and its derivatives are fundamental building blocks in the synthesis of guanidines. The reaction typically involves the addition of an amine to the cyano group. While direct reaction with cyanamide often requires harsh conditions, modern catalytic methods have enabled this transformation under milder conditions. For instance, the reaction of amines with N,N′-di-Boc-protected cyanamide can be employed, although specific examples for 4-nitrobenzylamine are not prevalent in recent literature. A more general and widely applicable method involves the direct use of cyanamide in the presence of a catalyst, as will be discussed in the catalytic section.

Utilization of Protected Thioureas and Isothioureas in Guanylation

Protected thioureas and their S-alkylated or S-arylated derivatives, isothioureas, are versatile and widely used guanylating agents. unl.pt The thiourea (B124793) is typically activated to form a carbodiimide (B86325) intermediate, which then reacts with the amine. unl.pt A common approach involves the use of a desulfurizing agent, such as a mercury salt, to promote the reaction.

A notable example is the reaction of 4-nitrobenzylamine with N,N′-di-Boc-S-methylisothiourea. google.comnih.gov In a documented procedure, the reaction is carried out in the presence of mercury(II) chloride and triethylamine (B128534) in dichloromethane (B109758) at room temperature. nih.gov This method has been shown to be effective for a broad range of amines, including anilines with electron-withdrawing groups. umich.edu Another study reports the synthesis of a guanidine derivative from 4-nitrobenzylamine using a di-Boc thiourea in the presence of a desulfurizing agent, achieving a high yield.

AmineGuanylating AgentDesulfurizing AgentYield (%)
4-NitrobenzylamineDi-Boc thioureaEDCI88

Di-Boc thiourea: N,N'-Bis(tert-butoxycarbonyl)thiourea EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966)

S-methylisothioureas are also common reagents for this transformation. nih.gov For example, reacting an amine with S-methylisothiourea sulfate (B86663) is a known method for preparing guanidine hydrochlorides. nih.gov

Catalytic Approaches to Guanidine Synthesis

Catalytic methods offer significant advantages for guanidine synthesis, including milder reaction conditions, higher efficiency, and improved atom economy.

Scandium(III) Triflate Mediated Guanylation

Scandium(III) triflate (Sc(OTf)₃) has emerged as a powerful Lewis acid catalyst in various organic transformations, including the guanylation of amines. lookchemmall.com A highly efficient method for the guanylation of amines with cyanamide using catalytic amounts of Sc(OTf)₃ in water has been developed. lookchemmall.com This method is advantageous as it avoids the use of pre-activated guanylating agents and proceeds under relatively mild conditions. lookchemmall.com

The proposed mechanism involves the activation of cyanamide by the scandium catalyst to form a reactive metal-carbodiimide complex in situ. This complex is then readily attacked by the amine nucleophile to afford the guanidine product. The reaction is applicable to a wide array of substrates, including aromatic, heteroaromatic, and aliphatic amines, suggesting its suitability for the guanylation of 4-nitrobenzylamine. lookchemmall.com The optimized conditions typically involve using 10 mol% of Sc(OTf)₃ in water at 100°C, providing good to excellent yields for various amines. lookchemmall.com

CatalystReagentSolventTemperatureGeneral Yield Range (%)
Sc(OTf)₃ (10 mol%)CyanamideWater100°Cup to 95

Lanthanide Amide Catalysis in Guanidine Formation

Simple lanthanide amides have been identified as highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.orgnih.gov Cyclopentadienyl-free lanthanide amides, such as [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ and Ln[N(SiMe₃)₂]₃ (where Ln can be Y, Yb, La, Sm, Eu), demonstrate high catalytic activity. organic-chemistry.orgnih.gov These catalysts are compatible with a range of solvents and substrates, leading to high yields of the corresponding guanidines. organic-chemistry.org

The reaction involves the addition of an amine to a carbodiimide, a process that is often sluggish without a catalyst. The lanthanide amide catalyst is believed to first react with the amine to form an amido intermediate, which then reacts with the carbodiimide to generate the guanidine product and regenerate the active catalyst. organic-chemistry.org The efficiency of these catalysts is largely independent of the specific lanthanide metal used. organic-chemistry.org Given their proven effectiveness for aromatic and benzylamines, this methodology represents a viable and advanced approach for the synthesis of this compound. organic-chemistry.orgacs.org

Catalyst TypeGeneral SubstratesConditionsGeneral Yields
Lanthanide AmidesAromatic and Secondary AminesMild>90%

Ytterbium Triflate Catalyzed Guanidine Syntheses

Ytterbium triflate (Yb(OTf)₃) has emerged as a highly efficient and robust Lewis acid catalyst for the synthesis of N,N',N''-trisubstituted guanidines. organic-chemistry.org This method involves the direct addition of amines to carbodiimides, a process that often proceeds smoothly under solvent-free conditions and at ambient temperatures. organic-chemistry.orgdergipark.org.tr The strong Lewis acidity of Yb(OTf)₃ is believed to activate the carbodiimide, facilitating nucleophilic attack by the amine. organic-chemistry.org This is followed by an intramolecular proton transfer, which regenerates the catalyst for subsequent cycles. organic-chemistry.org

The reaction demonstrates broad substrate compatibility, effectively catalyzing the guanylation of primary aromatic amines, such as aniline (B41778), and various secondary cyclic amines with excellent functional group tolerance. organic-chemistry.org For instance, the reaction between aniline and N,N'-diisopropylcarbodiimide in the presence of a catalytic amount of Yb(OTf)₃ yields the corresponding guanidine in 97% yield within one hour at 25°C. organic-chemistry.org Given its high efficiency with primary aromatic amines, this catalytic system is a viable pathway for synthesizing derivatives of this compound by reacting 4-nitrobenzylamine with an appropriate N,N'-disubstituted carbodiimide. The catalyst is also noted for being water-tolerant and reusable, adding to its practical utility in organic synthesis. organic-chemistry.org

Table 1: Yb(OTf)₃ Catalyzed Guanylation of Various Amines with N,N'-Diisopropylcarbodiimide

Entry Amine Time (h) Temperature (°C) Yield (%)
1 Aniline 1 25 97
2 4-Methylaniline 1 25 98
3 4-Methoxyaniline 1 25 98
4 4-Chloroaniline 3 50 95
5 Pyrrolidine 1 25 97
6 Morpholine 1 25 98

Data sourced from studies on Ytterbium triflate catalysis. organic-chemistry.org

Synthesis via 4-Nitrobenzylamine Precursors

The most direct approaches to synthesizing this compound utilize 4-nitrobenzylamine as the foundational building block, incorporating the guanidinyl moiety through various amination and condensation strategies.

Amination Pathways Incorporating the 4-Nitrobenzyl Moiety

A prominent pathway for the synthesis of guanidines involves the guanylation of a primary amine. In the context of this compound, 4-nitrobenzylamine serves as the amine precursor. One well-documented method is the reaction of an amine with a protected thiourea, which is activated for desulfurization and subsequent condensation.

A specific and high-yielding procedure involves the one-pot reaction of 4-nitrobenzylamine with N,N'-bis(tert-butoxycarbonyl)thiourea (di-Boc-thiourea) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the desulfurizing agent. lookchemmall.comumich.edu This reaction proceeds efficiently, providing the Boc-protected this compound, which can be deprotected under acidic conditions. In a reported example, this method afforded the target guanidine derivative in an 88% yield, demonstrating its efficacy for electron-deficient amines like 4-nitrobenzylamine. lookchemmall.comumich.edu Other desulfurizing agents, such as mercuric chloride (HgCl₂), can also be used to activate the thiourea for reaction with amines. lookchemmall.comscholaris.ca

Table 2: Guanylation of Various Amines via EDCI-Mediated Desulfurization of Di-Boc-Thiourea

Entry Amine (R¹NH₂) Yield (%)
1 Benzylamine 80
2 4-Aminobenzylamine 83
3 4-Nitrobenzylamine 88
4 4-Methoxybenzylamine 85
5 Aniline 87
6 i-Propylamine 85

Data adapted from a review on guanylating agents. lookchemmall.comumich.edu

Condensation Reactions with Nitro-Substituted Aromatic Building Blocks

The synthesis of this compound can be viewed as a condensation reaction where the C-N bond of the guanidine core is formed by coupling 4-nitrobenzylamine with a suitable guanylating reagent. This approach is central to many synthetic strategies. For instance, the reaction of 4-nitrobenzylamine with cyanamide, often catalyzed by a Lewis acid like scandium(III) triflate in an aqueous medium, represents a direct condensation to form the guanidine salt. organic-chemistry.org

Another significant condensation pathway is the reaction of a nitro-substituted amine with a carbodiimide, as detailed in the ytterbium triflate-catalyzed method (Section 2.2.3). organic-chemistry.org Furthermore, synthetic routes can involve the condensation of N-substituted guanidines with nitro-aromatic compounds. For example, the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with guanidines, followed by a base-induced cyclization, is a known method for creating benzo[e] Current time information in Bangalore, IN.rsc.orgingentaconnect.comtriazine systems. nih.gov While this leads to a different heterocyclic core, the initial step is a condensation that couples a guanidine with a nitro-substituted aromatic building block. nih.gov

Environmentally Conscious and Novel Synthetic Protocols

Recent research has focused on developing greener and more efficient methods for guanidine synthesis, avoiding the use of toxic heavy metals and harsh reaction conditions.

Carbon Tetrabromide-Mediated Guanylation of Amines and Thioureas

A novel, metal-free protocol for the synthesis of guanidines involves the use of carbon tetrabromide (CBr₄) as a promoter for the oxidative condensation of amines with N,N'-disubstituted thioureas. researchgate.net This method provides an efficient and environmentally benign alternative to traditional protocols that rely on toxic heavy metals like mercury or copper salts for thiourea activation. researchgate.net

The reaction is believed to proceed through the activation of the thiourea by the thiophilic CBr₄ in the presence of a base, such as triethylamine (Et₃N). This generates a carbodiimide intermediate in situ, which is then readily attacked by the amine to form the final guanidine product. researchgate.net The methodology is notable for its operational simplicity, mild reaction conditions (typically at room temperature), and high yields. Crucially, the protocol demonstrates excellent tolerance for a wide variety of functional groups on both the amine and thiourea, including electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃). researchgate.net This makes it a highly suitable method for preparing this compound from 4-nitrobenzylamine and an appropriate N,N'-disubstituted thiourea.

Table 3: CBr₄-Mediated Synthesis of Guanidines from Various Amines and N,N'-Diphenylthiourea

Entry Amine Time (h) Yield (%)
1 Aniline 1.0 89
2 4-Chloroaniline 1.0 91
3 4-Bromoaniline 1.0 92
4 4-(Trifluoromethyl)aniline 1.5 86
5 4-Nitroaniline 1.5 85
6 Benzylamine 1.0 94

Data based on the CBr₄-mediated guanylation protocol. researchgate.net

Elucidation of Chemical Reactivity and Transformational Pathways of 4 Nitrobenzyl Guanidine

Probing the Acid-Base Equilibria and Guanidinium (B1211019) Cation Formation

The guanidine (B92328) moiety is one of the strongest organic bases in chemistry. wikipedia.org Its high basicity, with a pKaH (the pKa of the conjugate acid) of 13.6 for the unsubstituted guanidinium ion, is attributed to the substantial resonance stabilization of the resulting guanidinium cation. wikipedia.orgrsc.org Upon protonation, the positive charge is delocalized across the central carbon and three nitrogen atoms, as depicted by multiple resonance structures. wikipedia.orgineosopen.org This delocalization makes the formation of the cation highly favorable.

In (4-Nitrobenzyl)guanidine, the electronic properties of the aryl substituent significantly influence the basicity of the guanidine group. The 4-nitro group is a powerful electron-withdrawing group, which reduces the electron density on the guanidine nitrogens. This effect decreases the basicity compared to unsubstituted guanidine or alkyl-substituted guanidines. Studies on substituted aryl guanidines have shown a clear correlation between the electronic nature of the substituents and the pKa values. rsc.org For instance, the presence of an electron-withdrawing nitro group on a related 2-(arylimino)imidazolidine scaffold significantly lowers the pKa compared to the unsubstituted phenyl derivative. rsc.org While the specific pKa for this compound is not widely reported, it is expected to be considerably lower than 13.6 but still represent a significantly basic compound. In neutral water, it will exist almost exclusively in its protonated guanidinium form. wikipedia.org

Table 1: pKa Values of Guanidine and Related Compounds

Compound pKa of Conjugate Acid (pKaH) Reference
Guanidine 13.6 wikipedia.orgrsc.org
Arginine ~12.5 ineosopen.org
N-Phenyl-4,5-dihydro-1H-imidazol-2-amine Not specified, but lower with electron-withdrawing groups rsc.org

Analysis of Nucleophilic Reactivity at the Guanidine Nitrogen Centers

The nitrogen atoms of the neutral guanidine group possess lone pairs of electrons, rendering them nucleophilic. ineosopen.orgresearchgate.net This nucleophilicity allows guanidines to participate in a variety of chemical reactions, including Michael additions, acylations, and alkylations. ineosopen.orgresearchgate.net The aminal-like structure of the guanidine functionality is considered the source of this N-nucleophilic character. ineosopen.orgresearchgate.net

For this compound, the nucleophilic character of the guanidine nitrogens is tempered by the electron-withdrawing effect of the 4-nitrobenzyl group. However, it can still react with suitable electrophiles. The reaction often proceeds through nucleophilic substitution or addition mechanisms. researchgate.net For example, guanidines can react with bis-electrophiles to form highly nitrogenous heterocyclic structures, demonstrating their utility in synthetic chemistry for creating screening libraries. nih.gov

Investigation of Electrophilic Character of the Guanidine Moiety

While guanidines are predominantly nucleophilic and basic, the central guanidine carbon can be induced to exhibit electrophilic character. ineosopen.org In its natural state, the strong resonance stabilization makes the guanidine carbon resistant to nucleophilic attack. organic-chemistry.org However, this stability can be disrupted.

A modern strategy involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This transformation breaks the resonance, enhancing the electrophilicity of the central carbon. organic-chemistry.org In the presence of an acid catalyst, which protonates an imine-like nitrogen, the GCDI becomes susceptible to nucleophilic substitution by various nucleophiles like amines and alcohols. This method proceeds via an addition-elimination pathway, enabling the synthesis of diverse functionalized guanidines under mild conditions. organic-chemistry.org This approach highlights the potential to reverse the inherent polarity of the guanidine core for synthetic purposes.

Reactivity of the Nitrobenzyl Substituent

Reduction Chemistry of the Nitro Group

The aromatic nitro group is readily reduced to a primary amino group. This transformation is one of the most significant reactions of nitroarenes. nih.gov The reduction proceeds in a stepwise manner, involving a six-electron transfer that forms nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov

A variety of reagents can effect this reduction. Classical methods include the use of hydrogen gas with a noble metal catalyst such as palladium or platinum. More recently, sustainable methods using non-noble metal nanocatalysts (e.g., nickel or cobalt) with hydrazine (B178648) hydrate (B1144303) as the reducing agent have been developed for the chemoselective reduction of nitro groups at room temperature. acs.org The reduction of this compound would yield (4-Aminobenzyl)guanidine, a compound with significantly different electronic properties and potential applications due to the presence of the nucleophilic amino group.

Table 2: Common Conditions for Nitro Group Reduction

Reagent/Catalyst System Conditions Product Reference
H₂ / Pd or Pt catalyst Standard temperature and pressure Amine
Ni or Co nanoparticles / N₂H₄·H₂O Room temperature, aqueous phase Amine acs.org

Functionalization Reactions at the Benzylic Position

The benzylic carbon atom in this compound is activated by both the adjacent phenyl ring and the strong electron-withdrawing nitro group at the para position. mdpi.com This activation increases the acidity of the benzylic protons, making them susceptible to abstraction by a sufficiently strong base. mdpi.com

Deprotonation generates a benzylic carbanion that is stabilized by resonance delocalization onto the nitro-substituted ring. This carbanion can then react with various electrophiles, allowing for functionalization at the benzylic position. mdpi.comkhanacademy.org Reactions such as C-C bond formation are possible under these conditions, often employing phase-transfer catalysis or strong bases in polar aprotic solvents. mdpi.com This reactivity provides a pathway to introduce additional complexity and functionality to the molecule, starting from the benzylic site.

Coordination Chemistry and Ligand Properties

Guanidines and their derivatives are versatile ligands in coordination and organometallic chemistry. researchgate.net Neutral guanidines typically act as monodentate ligands, coordinating to a metal center through the lone pair of the sp²-hybridized imine nitrogen.

A significant challenge in the coordination chemistry of guanidines is their high basicity. In many environments, they are protonated to form guanidinium cations. The positive charge and the involvement of nitrogen lone pairs in resonance within the guanidinium ion significantly diminish its ability to act as a Lewis base and coordinate to metal centers. However, coordination of neutral guanidines has been observed with various metals, including cobalt, technetium, and platinum. Furthermore, deprotonated guanidines, known as guanidinates, are highly effective anionic ligands. researchgate.net

In the context of this compound, the electron-withdrawing nitro group would influence the donor properties of the guanidine ligand. Research has shown that even at neutral pH, some guanidine-containing ligands can deprotonate upon complexation with ions like Zn(II) to form a coordinate bond. nih.gov The presence of the 4-nitrobenzyl group could modulate the stability and electronic structure of such metal complexes, making it an interesting ligand for creating coordination compounds with specific properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
(4-Aminobenzyl)guanidine
Guanidine
Arginine
N-Phenyl-4,5-dihydro-1H-imidazol-2-amine
N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine
Zn(II)
Cobalt
Technetium
Platinum
Nickel

Formation of Guanidinato Ligand Complexes

This compound can act as a ligand in coordination chemistry. The guanidine group, with its nitrogen lone pairs, can coordinate to metal centers. The high basicity of guanidines makes them strong ligands. researchgate.net Deprotonation of the guanidine group leads to the formation of a guanidinato anion, which is a versatile ligand for a wide range of metals. mdpi.com

The coordination of guanidines typically occurs through the imine nitrogen atom. Upon coordination, changes in the vibrational frequencies of the C=N bond can be observed in the infrared spectrum. The formation of guanidinato complexes can be influenced by the steric and electronic properties of the substituents on the guanidine core. researchgate.net For instance, bulky substituents can favor the formation of specific coordination geometries. hbni.ac.in

The 4-nitrobenzyl group, being electron-withdrawing, can influence the electronic properties of the guanidine moiety and, consequently, its coordination behavior. This electronic effect can impact the stability and reactivity of the resulting metal complexes. Research has shown that guanidine derivatives can form stable complexes with various transition metals and main group elements, including zinc, copper, and aluminum. researchgate.nethbni.ac.innih.gov These complexes have applications in catalysis and materials science. mdpi.comineosopen.org

A variety of guanidinato complexes have been synthesized and characterized using techniques such as X-ray crystallography, which provides detailed information about their molecular structures. nih.govthieme-connect.com

Electronic Delocalization and Coordination Versatility

The guanidine functional group is characterized by significant electronic delocalization. The positive charge in the protonated form (guanidinium ion) is delocalized over the three nitrogen atoms, contributing to its high basicity and stability. ineosopen.org This delocalization is a key feature of guanidine chemistry. ineosopen.org

The π-electron system of the guanidine core can be represented by resonance structures, which illustrate the distribution of electron density. mdpi.com This delocalization affects the bond lengths within the CN3 core, with the C-N bonds exhibiting partial double bond character. acs.orgresearchgate.net

The coordination of a guanidine to a metal center can further influence this electronic delocalization. The coordination versatility of guanidinates is notable; they can act as monodentate, bidentate chelating, or bridging ligands, leading to a diverse range of complex structures. mdpi.com The specific coordination mode adopted often depends on the metal ion, the substituents on the guanidine, and the reaction conditions. mdpi.comresearchgate.net

The presence of the 4-nitrobenzyl group introduces additional electronic factors. The nitro group is strongly electron-withdrawing, which can modulate the electron density on the guanidine moiety. This can affect the ligand's donor properties and the nature of the metal-ligand bond. The interplay between the electronic effects of the nitrobenzyl substituent and the inherent delocalization of the guanidine group results in a ligand with tunable electronic properties, making this compound and its derivatives interesting candidates for the design of functional coordination compounds. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis Methodologies for 4 Nitrobenzyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (4-Nitrobenzyl)guanidine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the guanidine (B92328) group. The aromatic protons on the 4-nitrophenyl ring typically appear as a set of two doublets in the downfield region, a characteristic AA'BB' system. The protons on the guanidine moiety are exchangeable and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The guanidinium (B1211019) carbon is particularly noteworthy, resonating at a characteristic downfield shift. The carbons of the 4-nitrophenyl group will show distinct signals, with the carbon attached to the nitro group being significantly deshielded.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Guanidinium NH Broad singlet -
Benzylic CH₂ Singlet, ~4.5 ~45
Aromatic CH (ortho to NO₂) Doublet, ~8.2 ~124
Aromatic CH (meta to NO₂) Doublet, ~7.5 ~130
Aromatic C (ipso to CH₂) - ~148
Aromatic C (ipso to NO₂) - ~147

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺). The fragmentation pattern would likely involve the characteristic cleavage of the benzyl-guanidine bond, leading to the formation of the stable 4-nitrobenzyl cation (m/z 136) and the guanidinyl radical or its corresponding cation. Further fragmentation of the 4-nitrobenzyl cation can also be observed.

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Structure Expected m/z
[M+H]⁺ C₈H₁₁N₄O₂⁺ 195.0882
[C₇H₆NO₂]⁺ 4-Nitrobenzyl cation 136

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=N stretching vibration of the guanidine group typically appears in the region of 1600-1670 cm⁻¹. The N-H stretching vibrations of the guanidine moiety are expected as broad bands in the 3100-3500 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl (B1604629) CH₂ group is observed just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the symmetric vibrations of the aromatic ring and the C=N bond. Quantitative analysis using Raman spectroscopy is also a possibility for determining the concentration of the compound in solution. horiba.com

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Guanidine) 3100-3500 (broad) 3100-3500
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch (CH₂) 2850-2960 2850-2960
C=N Stretch (Guanidine) 1600-1670 1600-1670
Aromatic C=C Stretch 1450-1600 1450-1600
NO₂ Asymmetric Stretch ~1520 (strong) ~1520

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-nitrophenyl group acts as a chromophore. In compounds containing a chromophore attached to a guanidine group, the absorption spectrum can be influenced by the protonation state of the guanidine. barbatti.org

This compound is expected to exhibit characteristic absorption bands in the UV region. The primary absorption is attributed to the π → π* transitions of the aromatic ring conjugated with the nitro group. A typical maximum absorption (λ_max) for the 4-nitrophenyl chromophore is observed around 280 nm. royalsocietypublishing.org The position and intensity of this band can be sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of this compound in the solid state. This method provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

Based on the crystal structure of a related compound, N,N,N′-Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, it is expected that the guanidine unit will exhibit a near-trigonal planar geometry. iucr.org The C-N bond lengths within the guanidinium core will have partial double bond character due to resonance. Significant intermolecular hydrogen bonds are anticipated between the N-H donors of the guanidine group and the oxygen atoms of the nitro group of adjacent molecules, leading to the formation of extended supramolecular networks in the crystal lattice. iucr.org

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Guanidine C-N Bond Lengths 1.30 - 1.40 Å
Guanidine N-C-N Angles ~120°

Other Advanced Analytical Techniques for Purity and Identity Confirmation

In addition to the primary spectroscopic methods, other analytical techniques are crucial for confirming the purity and identity of this compound.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, providing experimental evidence for the molecular formula. The results are expected to be in close agreement with the calculated values for C₈H₁₀N₄O₂. nih.gov

Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of the compound. rsc.orgnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for both purity assessment and structural confirmation.

These techniques, when used in concert, provide a comprehensive and unambiguous characterization of the chemical compound this compound.

Computational Chemistry and Theoretical Investigations of 4 Nitrobenzyl Guanidine

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic landscape of (4-Nitrobenzyl)guanidine. These studies focus on understanding electron distribution, molecular orbitals, and the nature of chemical bonds within the molecule.

Calculations on analogous molecules, such as 4-(carboxyamino)-3-guanidino-benzoic acid, using DFT methods like B3LYP/6-311G, have been performed to determine key quantum chemical parameters. ajchem-b.com These studies reveal the distribution of Mulliken atomic charges and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ajchem-b.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. ajchem-b.com For this compound, the nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack, while the lone pairs on the guanidine (B92328) nitrogens would dominate the HOMO.

Natural Bond Orbital (NBO) analysis is another crucial technique used to understand bonding. It provides information about charge transfer and intramolecular interactions. For instance, in related nitrophenylguanidines, a hydrogen bond between a guanidine N-H group and an oxygen atom of the nitro group has been observed, which stabilizes the molecular conformation. chempap.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds This table presents hypothetical yet representative data based on computational studies of similar molecules.

ParameterPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability (localized on guanidine).
LUMO Energy~ -2.8 eVIndicates electron-accepting capability (influenced by nitro group).
HOMO-LUMO Gap (ΔE)~ 3.7 eVReflects chemical reactivity and stability.
Dipole Moment~ 5-7 DIndicates high polarity, influencing solubility and intermolecular forces.

Conformational Analysis and Potential Energy Surfaces

The biological function and reactivity of a molecule are intimately linked to its three-dimensional structure. Conformational analysis of this compound involves identifying stable conformers and the energy barriers for rotation around its single bonds.

Computational methods can map the potential energy surface (PES) by systematically changing dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy, stable conformations and the transition states that separate them. It is plausible that conformations allowing for intramolecular hydrogen bonding between the guanidine N-H protons and the nitro group's oxygens would be particularly stable, as this has been observed in analogous 2-nitrophenylguanidines. chempap.org Such an interaction would restrict the molecule's flexibility and influence its binding properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in a given molecular geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical spectra can be generated. wsu.edu These predictions are highly sensitive to the molecule's conformation and the solvent environment, which can be modeled using continuum solvation models. wsu.edu

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. These frequencies correspond to specific molecular motions, such as N-H stretching in the guanidine group, symmetric and asymmetric stretching of the NO₂ group, and aromatic C-H bending. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign observed spectral bands. ajchem-b.com

Theoretical Modeling of Reactivity and Reaction Mechanisms

Theoretical models are instrumental in understanding the reactivity of this compound. The protonation state of the guanidine group is a key determinant of its function. Guanidines are strong organic bases, and upon protonation, they form a highly stable, charge-delocalized guanidinium (B1211019) cation. ineosopen.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict reactive sites. ajchem-b.com For this compound, the MEP would show negative potential (red/yellow) around the guanidine nitrogens and the nitro group's oxygens, indicating sites for electrophilic attack. Conversely, positive potential (blue) would be found around the guanidine protons, highlighting their hydrogen-bond donating capability.

The guanidinium cation is an effective dual hydrogen-bond donor. researchgate.net This property is central to its use in organocatalysis, where it can activate substrates by forming hydrogen bonds. researchgate.net Theoretical modeling can elucidate the mechanism of such catalyzed reactions by calculating the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway. For example, the kinetics of reactions involving guanidines have been successfully modeled, providing insight into the role of proton transfer and conformational changes. acs.org

In Silico Design of Novel this compound Derivatives

The this compound scaffold is a promising starting point for the design of new therapeutic agents. In silico methods, such as molecular docking and virtual screening, are used to design and evaluate novel derivatives with enhanced biological activity. researchgate.netmdpi.com

The design process often involves:

Target Identification: A biological target, such as a specific enzyme or receptor, is chosen. For instance, guanidine derivatives have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2. researchgate.net

Molecular Docking: The this compound molecule or its virtual derivatives are computationally placed into the binding site of the target protein. Docking algorithms predict the preferred binding pose and estimate the binding affinity (e.g., in kcal/mol). researchgate.net

Analysis of Interactions: The binding mode is analyzed to identify key interactions, such as hydrogen bonds between the guanidinium group and amino acid residues (e.g., aspartate or glutamate) and π-π stacking interactions involving the nitrophenyl ring. rsc.org

Structure-Activity Relationship (SAR): Based on docking results, new derivatives are designed by modifying the scaffold—for example, by adding substituents to the aromatic ring or altering the linker. These new structures are then re-evaluated computationally to predict which modifications improve binding affinity and selectivity. This iterative process accelerates the discovery of potent and specific inhibitors. mdpi.com

Advanced Applications in Organic Synthesis and Catalysis Utilizing 4 Nitrobenzyl Guanidine

Strategic Use as a Key Intermediate in Complex Molecule Synthesis

(4-Nitrobenzyl)guanidine serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrimidines and pyridines. Its utility stems from its ability to act as a reactive nitrogen-containing building block that can participate in cyclization reactions.

A notable example is the synthesis of pyrimidine (B1678525) derivatives. Research has shown that guanidine (B92328) nitrate (B79036), a salt of guanidine, can be reacted with chalcones to form dihydropyrimidine (B8664642) structures. sciencepublishinggroup.comsemanticscholar.org For instance, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, a chalcone, reacts with guanidine nitrate in the presence of a base to yield 1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine. sciencepublishinggroup.comsemanticscholar.org This dihydropyrimidine can then be further elaborated. In one study, it was reacted with 2-bis(methylthio)methylene malononitrile (B47326) to produce a more complex pyrimido[1,2-a]pyrimidine system. sciencepublishinggroup.comsemanticscholar.org Given that this compound contains the core guanidine structure, it is a direct precursor for such synthetic routes, with the 4-nitrobenzyl group being incorporated into the final molecule. The synthesis of such substituted pyrimidines is of significant interest due to their wide range of pharmacological activities. scholarsresearchlibrary.com

Organocatalytic Applications of this compound and its Derivatives

The strong basicity and hydrogen-bonding ability of the guanidine moiety make it an excellent scaffold for the design of organocatalysts. rsc.org Chiral guanidines, in particular, have emerged as powerful catalysts for a variety of asymmetric transformations. rsc.org

Catalysis in Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral guanidines have been successfully employed as organocatalysts to control the stereochemical outcome of these reactions. rsc.org They typically function by deprotonating the Michael donor, forming a chiral ion pair with the resulting enolate, and activating the Michael acceptor through hydrogen bonding.

While direct studies employing this compound as a catalyst for asymmetric Michael additions are scarce in the literature reviewed, the principles of guanidine catalysis suggest its potential. The electronic nature of the substituents on the guanidine nitrogen atoms can significantly influence the catalyst's activity and selectivity. The electron-withdrawing 4-nitrobenzyl group would decrease the basicity of the guanidine compared to an unsubstituted benzyl (B1604629) group, which could be a desirable feature for fine-tuning the reactivity in certain Michael additions.

Research on other chiral guanidine catalysts has shown that modifications to the periphery of the molecule, including the introduction of aromatic rings with various electronic properties, can have a profound impact on the enantioselectivity of the reaction. nih.govrsc.orgresearchgate.net For instance, in the Michael addition of aldehydes to maleimides, the electronic nature of the N-aryl substituent on the maleimide (B117702) was found to influence the enantiomeric excess of the product. researchgate.net This highlights the potential for the 4-nitrobenzyl group in a guanidine catalyst to play a crucial role in the catalyst-substrate interactions that govern the stereochemical outcome.

Mediation of Aziridine Synthesis

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. organic-chemistry.org One elegant method for their preparation involves the reaction of guanidinium (B1211019) ylides with aldehydes. lookchemmall.comwiley-vch.de These ylides are typically generated in situ from the corresponding guanidinium salts by treatment with a base.

The reaction is believed to proceed through a [3+2] cycloaddition between the guanidinium ylide and the aldehyde, followed by a stereospecific extrusion of a urea (B33335) derivative to furnish the aziridine. wiley-vch.dersc.org The electronic properties of the aldehyde have been shown to have a significant effect on the diastereoselectivity of the aziridination. rsc.org Specifically, studies on the reaction of guanidinium ylides with a series of para-substituted benzaldehydes have revealed a strong correlation between the electronic nature of the substituent and the cis/trans selectivity of the resulting aziridines. rsc.org

Although no literature was found that specifically describes the generation of a guanidinium ylide from this compound and its subsequent use in aziridination, the established mechanism suggests that a (4-Nitrobenzyl)guanidinium ylide would be a viable reactant. The electron-withdrawing nature of the 4-nitrobenzyl group could influence the stability and reactivity of the ylide, potentially impacting the efficiency and stereoselectivity of the aziridination reaction.

Role as a Precursor for Metal-Organic Catalysts

The guanidinate anion, formed upon deprotonation of a guanidine, is an excellent ligand for a wide range of metals, spanning from main group elements to transition metals. mdpi.com The resulting guanidinate complexes have found applications in various catalytic processes. researchgate.netsemanticscholar.org

Development of Guanidinate-Based Transition Metal Catalysts

Guanidinate ligands are prized for their strong electron-donating ability and their steric tuneability, which allow for the modulation of the electronic and steric properties of the metal center. researchgate.netmdpi.com This control is crucial for tailoring the activity and selectivity of the resulting catalyst. Transition metal complexes bearing guanidinate ligands have been successfully used in a variety of transformations, including polymerization and hydroamination reactions.

The synthesis of these complexes often involves the reaction of a metal precursor with a pre-formed guanidinate salt or the in situ deprotonation of the guanidine by a basic metal precursor. While specific examples of the synthesis of transition metal catalysts starting from this compound were not identified in the reviewed literature, the general synthetic routes are well-established. hbni.ac.in It is conceivable that this compound could be deprotonated to form the corresponding (4-nitrobenzyl)guanidinate anion, which could then be coordinated to a transition metal center. The presence of the 4-nitrobenzyl group would introduce specific electronic features to the ligand, which could in turn influence the catalytic properties of the metal complex.

Integration in Multi-Component Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. tubitak.gov.trpreprints.org Guanidines and their salts are frequently employed as one of the components in these reactions, leading to the rapid construction of diverse heterocyclic scaffolds. tubitak.gov.trresearchgate.net

A prominent example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidines. nih.gov Guanidines can be used in place of urea, leading to 2-aminodihydropyrimidines. While no specific reports of this compound in the Biginelli reaction were found, the general applicability of substituted guanidines suggests its potential as a substrate.

Synthesis and Tailored Functionalization of 4 Nitrobenzyl Guanidine Derivatives

Systematic Modifications of the Guanidine (B92328) Core

The guanidine group, with its three nitrogen atoms, offers multiple sites for functionalization. The strong basicity and nucleophilic character of this group, a result of the aminal-like structure, drive its reactivity in alkylation and acylation reactions. researchgate.net

The nitrogen atoms of the (4-nitrobenzyl)guanidine core can be readily alkylated or acylated to generate a library of substituted derivatives. These reactions typically proceed via nucleophilic attack of the guanidine nitrogen on an electrophilic carbon or acyl group.

Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, general procedures for N-alkylation of guanidine derivatives often involve reagents like 4-bromobutyronitrile (B74502) with potassium carbonate in acetonitrile. researchgate.net Protecting group strategies are commonly employed to control the position and degree of substitution. The use of N,N'-bis(tert-butoxycarbonyl) (Boc) protected guanylating agents, such as N,N'-di-Boc-S-methylisothiourea, allows for the initial formation of a protected guanidine, which can then be selectively deprotected. researchgate.netscispace.com

Acylation: Acylation of the guanidine core is typically performed using acyl chlorides or anhydrides. For example, N-acylation with benzoyl chloride in the presence of a base like triethylamine (B128534) is a standard method for introducing benzoyl groups onto related guanidine structures. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of mono-, di-, or tri-acylated products. In some cases, solid potassium carbonate is used as a weak base to selectively yield N,N',N''-tris(acylamino)guanidines over other cyclized byproducts.

The table below summarizes common strategies for these modifications.

Modification Reagent Class Typical Conditions Example Product Type
AlkylationAlkyl HalidesBase (e.g., K₂CO₃), AcetonitrileN-Alkyl-(4-nitrobenzyl)guanidine
AcylationAcyl ChloridesBase (e.g., Triethylamine), DCMN-Acyl-(4-nitrobenzyl)guanidine
Protected GuanylationBoc-S-methylisothioureaTriethylamine, DMFN,N'-Di-Boc-(4-nitrobenzyl)guanidine

Beyond simple alkyl and acyl groups, a wide array of substituents can be incorporated into the guanidine core using various synthetic methodologies. The synthesis of substituted guanidines is a well-established field, often relying on the reaction of an amine with a guanylating agent. eurekaselect.com

Common methods include:

From Thioureas: Substituted thioureas can be converted into guanidines. This often involves desulfurization using a thiophilic agent like mercury(II) chloride or the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) in the presence of an amine. eurekaselect.com

From Carbodiimides: The addition of amines to carbodiimides is a direct and widely used method for preparing guanidines, yielding products in good to excellent yields. eurekaselect.com

From Cyanamides: While historically significant, the reaction of amines with cyanamide (B42294) or its derivatives is also a viable, though less common, route to substituted guanidines. eurekaselect.com

These strategies allow for the introduction of aryl, heterocyclic, and other functional groups onto the guanidine nitrogen atoms, creating libraries of N,N',N''-substituted this compound analogues for further investigation. researchgate.net For example, reacting (4-nitrobenzyl)amine with a substituted N,N'-bis-(tert-butoxycarbonyl)thiourea in the presence of a coupling agent like HgCl₂ would yield a protected, diversely substituted guanidine, which can be deprotected subsequently. scispace.com

Alkylation and Acylation Strategies

Derivatization via the Nitrobenzyl Moiety

The nitrobenzyl portion of the molecule provides distinct opportunities for derivatization, including transformations of the nitro group, electrophilic substitution on the benzene (B151609) ring, and reactions at the benzylic methylene (B1212753) bridge.

The most significant transformation of the 4-nitrobenzyl group is the reduction of the nitro moiety to a primary amine. This reaction is a cornerstone in the derivatization of this compound, as it installs a highly versatile functional handle.

Nitro Group Reduction: The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation. Standard conditions involve using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst in a solvent like ethanol (B145695) or methanol. organic-chemistry.org Other reducing agents such as tin(II) chloride (SnCl₂) or iron in the presence of an acid can also be employed, particularly when other reducible groups are present. scispace.com This process yields (4-aminobenzyl)guanidine, a key intermediate that opens up a vast number of subsequent derivatization pathways. researchgate.netscispace.com The resulting amino group can be acylated, alkylated, or used in coupling reactions, such as the formation of ureas or thioureas by reacting with isocyanates or isothiocyanates, respectively. eurekaselect.comorganic-chemistry.org

Starting Material Reaction Reagents Product
This compoundNitro ReductionH₂, 10% Pd/C, Ethanol(4-Aminobenzyl)guanidine
(4-Aminobenzyl)guanidineAcylationAcyl Chloride, BaseN-(4-(Guanidinomethyl)phenyl)amide
(4-Aminobenzyl)guanidineUrea (B33335) FormationIsocyanate, DCM1-(4-(Guanidinomethyl)phenyl)urea

The benzylic methylene (-CH₂-) bridge linking the phenyl ring and the guanidine group is another site for modification, primarily through oxidation.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group, transforming the benzylguanidine into a benzoylguanidine derivative. Synthetic protocols for analogous structures have utilized oxidizing agents like potassium dichromate in acetic acid to achieve benzylic oxidation, converting the -CH₂- group to a ketone (C=O). nih.gov In other systems, such as the oxidation of 4-nitrobenzyl alcohol, specific reagents can yield the corresponding aldehyde. acs.org This transformation from a flexible methylene linker to a rigid, planar carbonyl group significantly alters the molecule's conformation and electronic properties, providing a route to a distinct class of analogues.

Transformations at the Benzene Ring

Design and Synthesis of Chiral this compound Analogues

Introducing chirality into the this compound structure is a key strategy for exploring stereospecific interactions in various chemical and biological systems. Chiral guanidines are widely recognized as powerful organocatalysts and auxiliaries in asymmetric synthesis. researchgate.netscispace.comrsc.org The design of chiral analogues can be approached by introducing stereocenters at the guanidine core, the benzyl (B1604629) moiety, or by creating axial chirality.

Strategies for Asymmetric Synthesis:

From Chiral Amines: A primary method involves using enantiomerically pure amines as starting materials. For example, a chiral amine, derived from a natural source or asymmetric synthesis (e.g., chiral amino alcohols), can be reacted with a guanylating agent to form a chiral guanidine. chemrxiv.org Applying this to the target molecule, one could react a chiral (4-nitrobenzyl)amine with a suitable guanylating reagent or, conversely, react (4-nitrobenzyl)amine with a chiral guanylating agent.

Introduction of a Chiral Backbone: Axially chiral guanidines can be synthesized by incorporating a stereogenic axis, such as a binaphthyl (BINOL) backbone. eurekaselect.comacs.org This design strategy has proven effective in creating highly enantioselective catalysts.

Modification of a Chiral Center: A stereocenter can be introduced at the benzylic position. For instance, asymmetric reduction of a precursor like 1-((4-nitrophenyl)carbonyl)guanidine could yield a chiral α-hydroxy- this compound. Similarly, asymmetric Henry reactions using 4-nitrobenzaldehyde (B150856) can produce chiral nitro alcohols that could be further elaborated into chiral this compound analogues. organic-chemistry.org

These approaches enable the synthesis of a diverse range of chiral this compound derivatives, where the stereochemistry can be systematically varied to investigate its influence on the molecule's function. beilstein-journals.orgnih.gov

Application in Asymmetric Synthetic Processes

While this compound itself is not extensively documented as a standalone chiral catalyst, its core structure is highly relevant to the principles of modern asymmetric organocatalysis. Chiral guanidine derivatives have become a powerful class of organocatalysts, valued for their strong Brønsted basicity and their capacity to act as hydrogen-bond donors. rsc.orgineosopen.org The efficacy and stereoselectivity of these catalysts are profoundly influenced by the electronic and steric properties of the substituents on the guanidine framework. semanticscholar.org

The fundamental catalytic mechanism of chiral guanidines involves the deprotonation of a pro-nucleophile to generate a reactive species. Simultaneously, the resulting protonated guanidinium (B1211019) ion forms a chiral ion pair with the enolate, guiding the subsequent reaction pathway through hydrogen bonding to control the stereochemical outcome. acs.orgbeilstein-journals.org The strength of this hydrogen bonding is critical and is directly related to the acidity (pKa) of the guanidinium ion. mdpi.com

The incorporation of a 4-nitrobenzyl group introduces a potent electron-withdrawing effect. This effect is known to influence reaction rates and molecular properties; for instance, a 4-nitro group on an N-benzylpivalamide significantly decelerates the rate of N-nitrosation compared to electron-releasing groups. nih.gov In the context of a guanidine catalyst, the electron-withdrawing nitrobenzyl moiety would decrease the pKa of the guanidine base. Consequently, its conjugate acid, the guanidinium ion, becomes a stronger acid and a more potent dual hydrogen-bond donor. princeton.edu This enhanced hydrogen-bonding capability can lead to tighter binding of the substrate in the transition state, potentially increasing both reaction rates and enantioselectivity. chemrxiv.org

Chiral guanidines have proven highly effective in a variety of asymmetric transformations, including Michael additions, Henry reactions, and electrophilic aminations. ineosopen.orgacs.orgnih.gov Axially chiral guanidines, in particular, create a well-defined chiral environment and have demonstrated exceptional activity and selectivity in reactions involving nitro-containing substrates, such as the 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes. organic-chemistry.org This highlights the compatibility of the nitro group with guanidine-based catalytic systems.

Below is a table summarizing representative asymmetric reactions catalyzed by chiral guanidines, illustrating the high levels of enantioselectivity that can be achieved.

EntryCatalyst (mol%)Reaction TypeSubstratesYield (%)ee (%)Reference
1Axially Chiral Guanidine 1 (1 mol%)1,4-Addition1,3-Diphenylpropane-1,3-dione + trans-β-Nitrostyrene9895 organic-chemistry.org
2Axially Chiral Guanidine 2 (0.05 mol%)Electrophilic Amination2-Methoxycarbonyl-1-indanone + Di-tert-butyl azodicarboxylate>9998 acs.org
3Bicyclic Guanidine 3 (20 mol%)Michael AdditionIsobutyraldehyde + trans-β-Nitrostyrene9970 mdpi.com
4Chiral Guanidine Thiourea (B124793) 4 (10 mol%)Henry Reaction4-Nitrobenzaldehyde + Nitromethane8293 ineosopen.org

Table data is illustrative of the general capabilities of chiral guanidine catalysts as reported in the literature.

Precursor Design for Modified Guanidine Transfer

The synthesis of this compound and its derivatives relies on the strategic design of precursors that facilitate the transfer of a guanidine or modified guanidine moiety to a primary amine, in this case, 4-nitrobenzylamine (B181301). This process, known as guanidinylation or guanylation, involves the reaction of an amine with an electrophilic "guanidinylating agent". researchgate.net A variety of such reagents have been developed to offer mild reaction conditions, high yields, and compatibility with diverse functional groups. rsc.orgorganic-chemistry.org

Common strategies for preparing substituted guanidines involve precursors such as protected isothioureas, pyrazole-1-carboxamidines, and highly activated triflylguanidines. nih.govtandfonline.com

N,N'-Protected S-Methylisothioureas : Reagents like N,N'-bis-Boc-S-methylisothiourea are commercially available and react smoothly with primary amines, including anilines and sterically hindered amines, to form the corresponding protected guanidines. tandfonline.comtandfonline.com The reaction is typically promoted by a thiophilic activator, such as mercury(II) chloride. tandfonline.com The reactivity of these precursors can be enhanced by introducing electron-withdrawing groups onto the carbamate (B1207046) protectors, such as in N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea, which leads to faster and more efficient reactions. organic-chemistry.org

Pyrazole-1-carboxamidines : To avoid the use of heavy-metal activators, pyrazole-based reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine are widely used. nih.gov These precursors react with amines under mild conditions to transfer the protected guanidine group, releasing pyrazole (B372694) as a benign byproduct. ineosopen.org

N,N'-Di-Boc-N''-triflylguanidine : This reagent is among the most powerful guanidinylating agents. nih.gov The triflyl group is an excellent leaving group, allowing the reagent to guanidinylate even weakly nucleophilic amines, such as unreactive anilines, with high efficiency at room temperature. google.com

The table below compares several common guanidinylating precursors.

Precursor ReagentAmine SubstrateConditionsKey AdvantageReference
N,N'-bis-Boc-S-methylisothioureaAniline (B41778)HgCl₂, Et₃N, CH₂Cl₂, rtVersatile for aromatic & aliphatic amines tandfonline.com
N,N'-di-Boc-thioureaBenzylamineMukaiyama's Reagent, Et₃N, CH₂Cl₂, rtMetal-free activation possible nih.gov
1H-Pyrazole-1-carboxamidine HClPeptidyl-amineDIEA, DMF, rtMild; avoids heavy metals nih.gov
N,N'-di-Boc-N''-triflylguanidineBenzylamineBenzene-d6, rtHighly reactive; for unreactive amines google.com

The design of this compound as a precursor itself offers significant advantages for further functionalization. The 4-nitrobenzyl moiety is not merely a passive substituent; it incorporates two key handles for chemical modification.

Latent Amine Functionality : The nitro group can be chemoselectively reduced to an amino group using various methods, such as zinc dust in the presence of an acid. researchgate.net This transformation converts the this compound into an aminobenzyl-guanidine derivative, a bifunctional molecule that can be incorporated into larger structures, such as peptide-drug conjugates or complex ligands, via its newly formed aniline moiety. nih.gov

Photolabile Potential : The ortho-nitrobenzyl group is a well-known photolabile protecting group, which can be cleaved with UV light to release a protected functional group. wikipedia.org By analogy, a this compound could be designed as a photolabile precursor, where irradiation could trigger a specific chemical transformation or release, enabling spatiotemporal control over the guanidine's function. biorxiv.org

This dual functionality makes this compound a versatile building block, serving not only as a target molecule but also as a cleverly designed precursor for the synthesis of more complex and functionalized guanidine-containing compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Nitrobenzyl)guanidine to ensure high purity and yield?

  • Methodological Answer : Utilize tert-butoxycarbonyl (Boc) protection strategies to stabilize the guanidine group during synthesis, as demonstrated in analogous guanidine derivatives . Monitor reaction progress via HPLC or LC-MS to detect intermediates and byproducts. Purification techniques such as recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution) are critical to isolate the final product. Elemental analysis and melting point determination should confirm purity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the nitrobenzyl and guanidine moieties. Aromatic protons (7–8 ppm) and guanidine protons (8–10 ppm) should show distinct splitting patterns .
  • IR : Detect characteristic peaks for nitro groups (~1520 cm1^{-1}) and guanidine N–H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples in buffers (pH 3–9) at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation). Monitor nitro group reduction or guanidine hydrolysis, which are common degradation pathways .

Advanced Research Questions

Q. How can contradictions in experimental and computational logBB values for this compound derivatives be resolved?

  • Methodological Answer : Cross-validate experimental logBB (blood-brain barrier permeability) data with computational predictions (e.g., QSAR models or molecular dynamics simulations). For example, discrepancies in polarity or hydrogen-bonding capacity may arise from the nitro group’s electron-withdrawing effects. Adjust computational parameters to account for solvation entropy and partition coefficients .

Q. What strategies can elucidate the mechanism of this compound’s interaction with metal ions in coordination chemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Pt(II) or Cu(II)) to identify binding modes (terminal vs. bridging) .
  • Spectrophotometric Titration : Monitor UV-Vis or fluorescence changes during metal-ligand binding to calculate binding constants (e.g., Job’s plot or Benesi-Hildebrand method) .
  • DFT Calculations : Model electron density distribution to predict preferred coordination sites .

Q. How can researchers design experiments to study the compound’s potential as a denaturant or chaotropic agent in nucleic acid extraction?

  • Methodological Answer : Compare its denaturation efficiency to guanidine thiocyanate (GTC) using:

  • UV Melting Curves : Measure DNA/RNA melting temperatures (TmT_m) in varying concentrations of this compound .
  • Gel Electrophoresis : Assess RNA integrity after exposure to the compound under denaturing conditions (e.g., 6 M urea) .

Contradiction Analysis & Reproducibility

Q. How should conflicting data on the antimicrobial efficacy of guanidine derivatives be addressed?

  • Methodological Answer : Standardize testing protocols (e.g., MIC assays per CLSI guidelines) to control variables like bacterial strain, inoculum size, and solvent effects. Perform dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers. Cross-reference with structural analogs to determine if the nitro group enhances or diminishes activity .

Q. What steps ensure reproducibility in synthesizing and testing this compound derivatives across labs?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step procedures, including reaction times, solvent purity, and equipment calibration.
  • Interlab Validation : Collaborate with independent labs to replicate synthesis and bioactivity assays .
  • Data Transparency : Share raw NMR, HPLC, and bioassay datasets in supplementary materials .

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